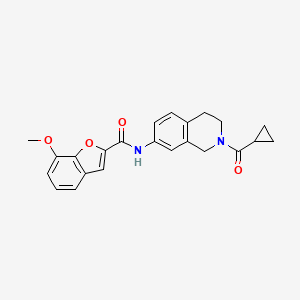

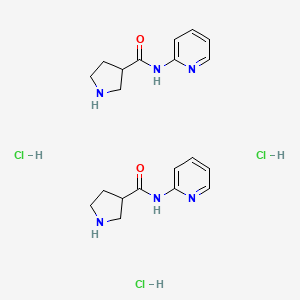

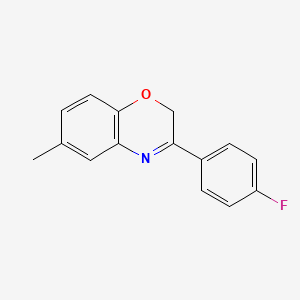

![molecular formula C16H16N2O2 B2521142 2-[(3-甲氧基苯氧基)甲基]-4-甲基-1H-苯并咪唑 CAS No. 1031971-42-2](/img/structure/B2521142.png)

2-[(3-甲氧基苯氧基)甲基]-4-甲基-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole" is a benzimidazole derivative, which is a class of compounds known for their diverse range of biological activities. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antihistaminic, antileukemic, antimicrobial, and antiproliferative activities, as demonstrated by various studies on similar compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the imidazole ring via cyclization reactions. For example, the synthesis of 2-methoxyphenyl-substituted imidazo[1,2-a]benzimidazoles involves multiple steps, including amidation, nitration, catalytic reduction, and cyclization, as seen in the synthesis of 2-n-propyl-4-methyl-6-(methoxycarbonyl)-benzimidazole . Similarly, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the introduction of substituents on the benzimidazole nucleus, which is crucial for their antihistaminic activity .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and mass spectroscopy. For instance, the structure of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives was confirmed using these techniques . The planarity of the benzimidazole core and the presence of intramolecular hydrogen bonding are common structural features that can influence the biological activity of these compounds .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including interactions with tubulin, which can inhibit tubulin polymerization and thus possess antiproliferative activity against cancer cells . They can also interact with biological targets such as enzymes, receptors, and DNA, leading to diverse pharmacological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties and the compound's overall reactivity. The antibacterial activity of benzimidazole derivatives, for example, is often evaluated using methods like the disk diffusion method, and their efficacy can be influenced by their solubility and stability .

科学研究应用

抗癌活性:苯并咪唑衍生物已被合成并测试其潜在的抗癌特性。例如,通过席夫碱与丙二腈反应合成的化合物对 HeLa 细胞表现出中等细胞毒性作用,表明它们在癌症治疗中具有潜在用途 (El-Shekeil, Obeid, & Al-Aghbari, 2012).

DNA 拓扑异构酶抑制:几种苯并咪唑衍生物表现出作为 I 型 DNA 拓扑异构酶抑制剂的活性,I 型 DNA 拓扑异构酶是一类参与 DNA 复制和转录的酶。此特性表明它们在开发用于与 DNA 复制错误相关的疾病的新治疗剂方面很有用 (Alpan, Gunes, & Topçu, 2007).

抗菌和抗真菌特性:苯并咪唑衍生物已显示出显着的抗菌和抗真菌活性,使其成为开发新型抗菌剂的潜在候选者。已发现对苯并咪唑结构的特定修饰可以保持抗菌效力和选择性,表明它们可用于靶向特定细菌种类 (Kühler 等人,2002).

对真核拓扑异构酶 II 的抑制活性:已评估具有苯并咪唑、苯并恶唑和苯并噻唑结构的化合物对真核 DNA 拓扑异构酶 II 的抑制活性,真核 DNA 拓扑异构酶 II 是一种对 DNA 复制和细胞分裂至关重要的酶。发现某些衍生物比参考药物依托昔德更活跃,突出了它们在癌症治疗中的潜力 (Pınar 等人,2004).

磷脂酰肌醇 3-激酶 (PI3K) 抑制:PI3K 抑制剂 ZSTK474 的构效关系研究表明,某些苯并咪唑衍生物对 Ia 类 PI3K 酶表现出显着的效力,并在体内癌症模型中显示出疗效。这表明它们通过靶向 PI3K 信号通路在癌症治疗中具有潜力 (Rewcastle 等人,2011).

作用机制

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the biological target. Some benzimidazoles act as enzyme inhibitors, while others can interact with DNA or proteins . The specific mechanism of action of “2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole” would need to be determined experimentally.

安全和危害

未来方向

The potential applications and future directions for “2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole” would depend on its biological activity and physicochemical properties. Benzimidazole derivatives have been studied for their potential use in a variety of fields, including medicinal chemistry, materials science, and catalysis .

属性

IUPAC Name |

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-5-3-8-14-16(11)18-15(17-14)10-20-13-7-4-6-12(9-13)19-2/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSJMOLFWJUMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)COC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-1,3-benzodiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

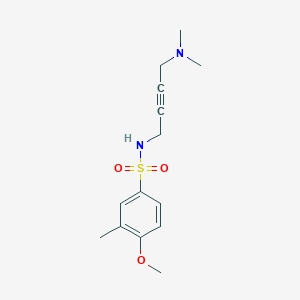

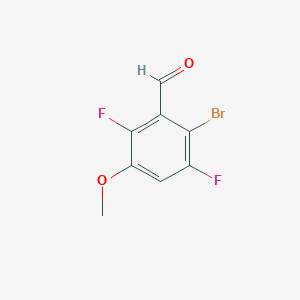

![2-chloro-6-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2521063.png)

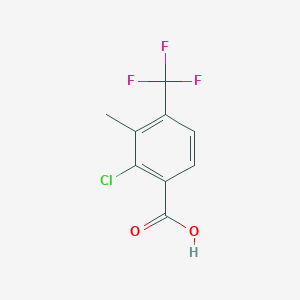

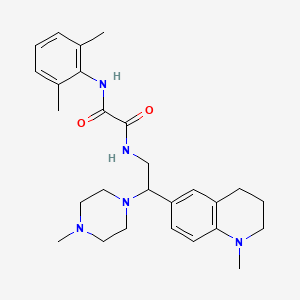

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide](/img/structure/B2521068.png)

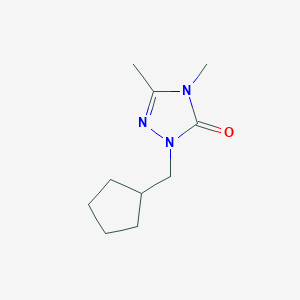

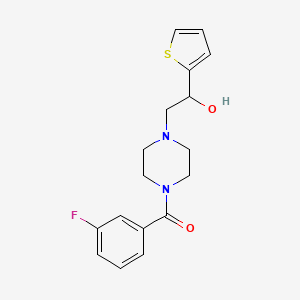

![4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2521071.png)

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline](/img/structure/B2521073.png)